molecular formula C20H17CuN2S B137853 (2,9-Dimethyl-1,10-phenanthroline)(thiophenolato)copper(I) CAS No. 130808-14-9

(2,9-Dimethyl-1,10-phenanthroline)(thiophenolato)copper(I)

Cat. No.: B137853
CAS No.: 130808-14-9
M. Wt: 381 g/mol
InChI Key: JYJJHLVBPPUMLN-UHFFFAOYSA-M
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Description

(2,9-Dimethyl-1,10-phenanthroline)(thiophenolato)copper(I) is a coordination compound that features a copper(I) ion coordinated to 2,9-dimethyl-1,10-phenanthroline and a thiophenolate ligand. This compound is of interest due to its unique structural and electronic properties, which make it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,9-Dimethyl-1,10-phenanthroline)(thiophenolato)copper(I) typically involves the reaction of copper(I) salts with 2,9-dimethyl-1,10-phenanthroline and thiophenol. A common method includes dissolving copper(I) chloride in a solvent such as acetonitrile, followed by the addition of 2,9-dimethyl-1,10-phenanthroline and thiophenol. The reaction mixture is then stirred under an inert atmosphere, such as nitrogen, to prevent oxidation. The product is usually isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for (2,9-Dimethyl-1,10-phenanthroline)(thiophenolato)copper(I) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(2,9-Dimethyl-1,10-phenanthroline)(thiophenolato)copper(I) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of (2,9-Dimethyl-1,10-phenanthroline)(thiophenolato)copper(I) involves the coordination of the copper(I) ion to the ligands, which stabilizes the copper in its +1 oxidation state. The compound can interact with biological molecules, such as proteins and DNA, through coordination and redox reactions. The copper(I) center can undergo redox cycling, generating reactive oxygen species that can damage cellular components . The thiophenolate ligand can also participate in redox reactions, contributing to the compound’s overall reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,9-Dimethyl-1,10-phenanthroline)(thiophenolato)copper(I) is unique due to the presence of both 2,9-dimethyl-1,10-phenanthroline and thiophenolate ligands, which confer specific electronic and steric properties. These properties make it particularly effective in catalysis and as an antimicrobial agent .

Properties

IUPAC Name

benzenethiolate;copper(1+);2,9-dimethyl-1,10-phenanthroline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2.C6H6S.Cu/c1-9-3-5-11-7-8-12-6-4-10(2)16-14(12)13(11)15-9;7-6-4-2-1-3-5-6;/h3-8H,1-2H3;1-5,7H;/q;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYJJHLVBPPUMLN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C.C1=CC=C(C=C1)[S-].[Cu+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17CuN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40156752
Record name (2,9-Dimethyl-1,10-phenanthroline)(thiophenolato)copper(I)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40156752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130808-14-9
Record name (2,9-Dimethyl-1,10-phenanthroline)(thiophenolato)copper(I)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130808149
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2,9-Dimethyl-1,10-phenanthroline)(thiophenolato)copper(I)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40156752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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